molecular formula C27H38O2 B11083701 3-(Icosa-1,3-diyn-1-yl)benzoic acid

3-(Icosa-1,3-diyn-1-yl)benzoic acid

Cat. No.: B11083701
M. Wt: 394.6 g/mol
InChI Key: PZWVSBHYAZLYAZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Icosa-1,3-diyn-1-yl)benzoic acid is a benzoic acid derivative featuring a meta-substituted icosa-1,3-diyn-1-yl group—a 20-carbon chain with two conjugated triple bonds. Below, we compare its hypothetical properties with those of analogous compounds documented in recent literature.

Properties

Molecular Formula

C27H38O2

Molecular Weight

394.6 g/mol

IUPAC Name

3-icosa-1,3-diynylbenzoic acid

InChI

InChI=1S/C27H38O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-21-25-22-20-23-26(24-25)27(28)29/h20,22-24H,2-16H2,1H3,(H,28,29)

InChI Key

PZWVSBHYAZLYAZ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCC#CC#CC1=CC(=CC=C1)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(1,3-icosadiynyl)benzoic acid typically involves the Sonogashira coupling reaction. This reaction is a palladium-catalyzed cross-coupling between an aryl halide and a terminal alkyne. The general reaction conditions include the use of a palladium catalyst, a copper co-catalyst, and a base such as triethylamine or potassium carbonate. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation .

Industrial Production Methods: While specific industrial production methods for 3-(1,3-icosadiynyl)benzoic acid are not well-documented, the principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions for higher yields, using continuous flow reactors, and employing purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 3-(1,3-Icosadiynyl)benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

3-(1,3-Icosadiynyl)benzoic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(1,3-icosadiynyl)benzoic acid involves its interaction with specific molecular targets and pathways. The compound’s alkyne group can participate in click chemistry reactions, forming stable triazole linkages with azides. This property is exploited in bioconjugation and drug delivery systems. Additionally, the benzoic acid moiety can interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural features of 3-(Icosa-1,3-diyn-1-yl)benzoic acid and related compounds:

Compound Name Molecular Formula Substituent Group Molecular Weight (g/mol) Key Functional Features
This compound C₂₇H₃₄O₂* Icosa-1,3-diyn-1-yl (C₂₀H₂₇) ~382.56* Long alkyne chain, carboxylic acid
3-[(3-Oxo-1,3-dihydroisobenzofuran-1-yl)amino]benzoic acid C₁₅H₁₁NO₄ Amino-linked isobenzofuranone 269.25 Carboxylic acid, amide, lactone
3-(4-Methylpiperazin-1-ylmethyl)benzoic acid C₁₃H₁₈N₂O₂ 4-Methylpiperazinylmethyl 234.29 Carboxylic acid, piperazine, methyl
3-(Isoquinolin-1-yl)benzoic acid C₁₆H₁₁NO₂ Isoquinolinyl 249.26 Carboxylic acid, heteroaromatic ring
4-(Sulfooxy)benzoic acid isomers C₇H₆O₅S Sulfate ester (o-, m-, p-) 218.18 Carboxylic acid, sulfate, hydroxyl
Caffeic acid (3,4-Dihydroxybenzeneacrylic acid) C₉H₈O₄ 3,4-Dihydroxyphenyl, propenoic acid 180.16 Dihydroxy groups, α,β-unsaturated acid

*Hypothetical values based on structure.

Physicochemical Properties

Solubility and Acidity
  • This compound : Predicted to exhibit low aqueous solubility due to the hydrophobic alkyne chain. The carboxylic acid group (pKa ~4–5) would dominate its acidity.
  • 3-(4-Methylpiperazin-1-ylmethyl)benzoic acid : Higher solubility in polar solvents due to the piperazine group (pKa 4.28) .
  • 4-(Sulfooxy)benzoic acid isomers : Enhanced water solubility from the sulfate group; acidity influenced by sulfation position (e.g., m-isomer pKa ~2–3) .
  • Caffeic acid: High solubility in water and ethanol due to hydroxyl groups; pKa₁ ~4.3 (carboxylic acid), pKa₂ ~8.6 (phenolic OH) .
Thermal Stability
  • This compound : Likely high thermal stability due to rigid alkyne backbone.
  • 3-[(3-Oxo-1,3-dihydroisobenzofuran-1-yl)amino]benzoic acid: Stable crystalline structure reinforced by O–H···O and N–H···O hydrogen bonds .
  • 3-(Isoquinolin-1-yl)benzoic acid: Moderate stability; heteroaromatic rings may decompose at high temperatures (>250°C) .

Key Research Findings

Hydrogen Bonding vs. Hydrophobicity : Compounds like 3-[(3-Oxo...]benzoic acid rely on hydrogen bonds for stability , whereas the alkyne chain in this compound would prioritize van der Waals interactions.

Biological Activity : Piperazine-containing analogs (e.g., ) show receptor-binding efficacy, suggesting that bulky substituents in this compound might hinder membrane permeability.

Synthetic Complexity : Long alkyne chains pose challenges in purification compared to smaller derivatives like caffeic acid .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.